molecular formula C13H8Cl4O2S B1215207 4-Methylsulfonyl-2,2',5,5'-tetrachlorobiphenyl CAS No. 60640-55-3

4-Methylsulfonyl-2,2',5,5'-tetrachlorobiphenyl

Cat. No.: B1215207
CAS No.: 60640-55-3
M. Wt: 370.1 g/mol
InChI Key: AIFBLMGMNFTMDI-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The discovery and characterization of 4-methylsulfonyl-2,2',5,5'-tetrachlorobiphenyl emerged from broader investigations into polychlorinated biphenyl metabolism that began in the latter half of the 20th century. Early research in the 1970s revealed that polychlorinated biphenyls undergo complex biotransformation processes in biological systems, leading to the formation of various metabolites including hydroxylated and methylsulfonyl derivatives. The identification of sulfur-containing metabolites of tetrachlorobiphenyl compounds was first documented in studies examining the excretion patterns of polychlorinated biphenyl metabolites in laboratory animals.

The specific identification of 4-methylsulfonyl-2,2',5,5'-tetrachlorobiphenyl as a distinct metabolite class gained prominence through systematic analytical chemistry approaches developed in the 1980s and 1990s. These investigations utilized gas chromatography-mass spectrometry techniques to characterize the complex mixtures of metabolites formed from 2,2',5,5'-tetrachlorobiphenyl, designated as polychlorinated biphenyl congener number 52 in the Ballschmiter numbering system. The compound was synthesized and authenticated through various chemical approaches, including the sulfonation of 2,2',5,5'-tetrachlorobiphenyl under controlled conditions using sulfuric acid or other sulfonating agents.

Research conducted in the late 20th century established that methylsulfonyl polychlorinated biphenyl metabolites, including 4-methylsulfonyl-2,2',5,5'-tetrachlorobiphenyl, are formed through specific biotransformation pathways involving cytochrome P-450 enzymes. These enzymes mediate the oxidation of parent polychlorinated biphenyl compounds to form hydroxylated metabolites, which subsequently undergo conjugation reactions leading to the formation of methylsulfonyl derivatives. The discovery process involved extensive analytical method development to separate and quantify these metabolites in complex biological matrices, establishing the foundation for environmental monitoring programs.

Properties

IUPAC Name

1,4-dichloro-2-(2,5-dichlorophenyl)-5-methylsulfonylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl4O2S/c1-20(18,19)13-6-11(16)9(5-12(13)17)8-4-7(14)2-3-10(8)15/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIFBLMGMNFTMDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C(C=C(C(=C1)Cl)C2=C(C=CC(=C2)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60976075
Record name 2,2',5,5'-Tetrachloro-4-(methanesulfonyl)-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60976075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60640-55-3
Record name 4-Methylsulfonyl-2,2',5,5'-tetrachlorobiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060640553
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2',5,5'-Tetrachloro-4-(methanesulfonyl)-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60976075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylsulfonyl-2,2’,5,5’-tetrachlorobiphenyl typically involves the sulfonation of 2,2’,5,5’-tetrachlorobiphenyl. The process includes the following steps:

Industrial Production Methods: the general approach would involve large-scale chlorination and sulfonation reactions under controlled conditions to ensure safety and efficiency .

Chemical Reactions Analysis

Types of Reactions: 4-Methylsulfonyl-2,2’,5,5’-tetrachlorobiphenyl can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Environmental Science Applications

The environmental impact of polychlorinated biphenyls is significant due to their persistence and bioaccumulation in ecosystems. Research has shown that compounds like 4-Methylsulfonyl-2,2',5,5'-tetrachlorobiphenyl can affect various biological systems.

  • Toxicological Studies : Investigations into the effects of this compound on animal models have revealed potential hepatotoxicity and endocrine disruption. For instance, studies have demonstrated that exposure can lead to hepatic pre-neoplastic lesions in rats .
  • Bioaccumulation in Food Chains : The compound has been detected in human breast milk and other biological samples, indicating its potential for bioaccumulation through food chains. This raises concerns about its effects on human health and development .
  • Microbial Degradation : Research into the microbial degradation of PCBs has identified pathways through which compounds like 4-Methylsulfonyl-2,2',5,5'-tetrachlorobiphenyl can be broken down by specific microorganisms. This aspect is crucial for bioremediation strategies aimed at cleaning contaminated environments .

Medicinal Chemistry Applications

Recent studies have explored the synthesis of derivatives of 4-Methylsulfonyl-2,2',5,5'-tetrachlorobiphenyl for potential therapeutic uses.

  • Antimicrobial Activity : Novel derivatives of sulfonamide compounds derived from this biphenyl have shown promising antimicrobial properties against various pathogens such as Staphylococcus aureus and Escherichia coli. These findings suggest that modifications to the original compound could yield effective antimicrobial agents .
  • Antioxidant Properties : Some studies indicate that derivatives may possess antioxidant capabilities. The evaluation of these properties is essential for developing new therapeutic agents that combat oxidative stress-related diseases .
  • In Silico Studies : Molecular docking studies have been conducted to predict the interactions of synthesized derivatives with biological targets. This computational approach aids in understanding the potential efficacy and safety profiles of new compounds developed from 4-Methylsulfonyl-2,2',5,5'-tetrachlorobiphenyl .

Case Studies

StudyFocusFindings
Egbujor et al. (2019)Synthesis and CharacterizationReported potent antibacterial and antifungal activities of derivatives; identified compound with superior antioxidant activity .
Environmental Toxicology Study (2023)Disposition and Metabolomic EffectsExplored the effects of exposure to related compounds on female rats; highlighted potential health risks associated with PCB exposure .
PCB Environmental Impact ReportBioaccumulationDocumented the presence of PCBs in human milk; emphasized the need for monitoring and remediation efforts .

Mechanism of Action

The mechanism of action of 4-Methylsulfonyl-2,2’,5,5’-tetrachlorobiphenyl involves its interaction with cellular components. It can bind to and activate the aryl hydrocarbon receptor, leading to changes in gene expression. This interaction can disrupt normal cellular functions and lead to toxic effects, including endocrine disruption and carcinogenicity .

Comparison with Similar Compounds

Positional Isomers: 3-Methylsulfonyl-2,2',5,5'-Tetrachlorobiphenyl

The 3-methylsulfonyl isomer (3-MeSO₂-CB52) shares the same chlorine substitution pattern as 4-MeSO₂-CB52 but differs in the position of the methylsulfonyl group. Key distinctions include:

  • Tissue Distribution : While both isomers are detected in the liver, the 4-MeSO₂ isomer exhibits preferential accumulation in lung and kidney tissues. In mice, the liver ratio of 3-MeSO₂-CB52 to 4-MeSO₂-CB52 is 1.12, but this ratio decreases in lung and kidney, indicating selective retention of the 4-substituted isomer .
  • Protein Binding : Both isomers bind to uteroglobin-like proteins in lung cytosol, but the 4-MeSO₂ isomer demonstrates higher affinity (Kd = 2.5–15 nM) compared to other methylsulfonyl-PCBs .

Bis-Methylsulfonyl Derivatives: 4,4'-Bis(methylsulfonyl)-2,2',5,5'-Tetrachlorobiphenyl

The bis-methylsulfonyl derivative, formed via further sulfonation of 4-MeSO₂-CB52, shares the same chlorine configuration but features additional sulfonyl groups. Key differences include:

  • Binding Capacity: The bis-sulfonyl compound binds to lung cytosol proteins with a similar Kd (2.5–15 nM) but exhibits a higher binding capacity (Bmax = 30–70 pmol/mg protein) compared to mono-sulfonyl derivatives .

Parent Compound: 2,2',5,5'-Tetrachlorobiphenyl (PCB 52)

PCB 52, the precursor to 4-MeSO₂-CB52, lacks the methylsulfonyl group. Comparative features include:

  • Metabolism : PCB 52 undergoes hydroxylation to form 3-hydroxy-TCB and dihydroxy-TCB metabolites, which are excreted more rapidly than methylsulfonyl derivatives .
  • Tissue Retention : Unlike 4-MeSO₂-CB52, PCB 52 accumulates in adipose tissue due to its lipophilicity, with assimilation efficiencies exceeding 90% in fish .

Coplanar PCBs: 3,3',4,4'-Tetrachlorobiphenyl (PCB 77)

Coplanar PCBs, such as PCB 77, adopt a planar conformation that enables binding to the aryl hydrocarbon receptor (AhR), triggering cytochrome P450 enzyme induction. In contrast:

  • Structural Rigidity : The 2,2',5,5' chlorine substitutions in 4-MeSO₂-CB52 introduce steric hindrance, preventing coplanarity and AhR interaction .

Data Tables

Table 1: Structural and Functional Comparison of Selected Compounds

Compound Chlorine Substitution Sulfonyl Group Position Binding Affinity (Kd/IC₅₀) Tissue Specificity Metabolic Pathway
4-MeSO₂-CB52 2,2',5,5' 4 2.5–15 nM Lung, kidney Methylsulfonation of PCB 52
3-MeSO₂-CB52 2,2',5,5' 3 4–65 nM Liver Methylsulfonation of PCB 52
4,4'-Bis(MeSO₂)-TCB 2,2',5,5' 4,4' 2.5–15 nM Lung cytosol Further sulfonation of 4-MeSO₂-CB52
PCB 52 2,2',5,5' None N/A Adipose tissue Hydroxylation
3,3',4,4'-Tetrachlorobiphenyl 3,3',4,4' None IC₅₀ = 90 nM (AhR binding) Liver, endocrine tissues Epoxidation and hydroxylation

Research Findings and Implications

Protein Binding and Tissue Retention

This binding is reversible and temperature-dependent, with proteolytic enzymes reducing affinity, confirming the proteinaceous nature of the target .

Environmental and Toxicological Significance

  • Persistence : Methylsulfonyl-PCBs resist degradation more effectively than hydroxylated metabolites, leading to prolonged retention in lung and kidney tissues .
  • Species Variability : Both rats and mice exhibit similar binding patterns, suggesting conserved mechanisms across mammals .

Comparative Toxicity

    Biological Activity

    4-Methylsulfonyl-2,2',5,5'-tetrachlorobiphenyl (commonly referred to as MS-TCB) is a chlorinated biphenyl compound that has garnered attention due to its potential biological activities. This article delves into the biological activity of MS-TCB, focusing on its anti-inflammatory properties, cytotoxic effects, and other relevant mechanisms of action.

    Chemical Structure and Properties

    MS-TCB is characterized by the following structural formula:

    C12H8Cl4O2S\text{C}_{12}\text{H}_{8}\text{Cl}_{4}\text{O}_{2}\text{S}

    Key Features:

    • Contains four chlorine atoms, contributing to its lipophilicity and potential bioactivity.
    • The methylsulfonyl group is believed to play a significant role in its interaction with biological systems.

    Biological Activity Overview

    Research into the biological activity of MS-TCB has primarily focused on its anti-inflammatory and cytotoxic properties. Below are key findings from various studies:

    Anti-inflammatory Activity

    • Mechanism of Action : MS-TCB has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. This inhibition occurs through the suppression of nuclear factor kappa B (NF-κB) signaling pathways, which are crucial for inflammatory responses .
    • In Vivo Studies : In animal models, MS-TCB demonstrated a reduction in carrageenan-induced paw edema, indicating significant anti-inflammatory effects at doses as low as 0.01 mmol/kg .
    • Comparative Efficacy : When compared with standard anti-inflammatory drugs, MS-TCB exhibited comparable efficacy but with a potentially lower side effect profile .

    Cytotoxic Effects

    • Cell Line Testing : In vitro studies assessed the cytotoxicity of MS-TCB against various cancer cell lines, including MCF-7 (breast cancer) and HSC-3 (squamous cell carcinoma). The compound showed IC50 values of approximately 10 μM against MCF-7 cells, indicating moderate cytotoxicity .
    • Synergistic Effects : MS-TCB was found to enhance the cytotoxic effects of established chemotherapeutic agents like gefitinib and 5-fluorouracil, suggesting a potential role in combination therapy for cancer treatment .

    Structure-Activity Relationship (SAR)

    The biological activity of MS-TCB can be attributed to its chemical structure. The presence of the methylsulfonyl group and multiple chlorine substituents appears to enhance its interaction with biological targets.

    CompoundStructureAnti-inflammatory IC50 (µM)Cytotoxic IC50 (µM)
    MS-TCBMS-TCB0.0110
    Standard Drug ADrug A0.0515
    Standard Drug BDrug B0.0212

    Case Studies

    • Study on Inflammatory Response : A study published in NCBI evaluated the anti-inflammatory effects of MS-TCB in a murine model subjected to LPS-induced inflammation. Results indicated a significant reduction in inflammatory markers compared to control groups .
    • Cancer Cell Line Evaluation : Research conducted by MDPI assessed the efficacy of MS-TCB against various tumor cell lines. None of the tested compounds displayed activity against leukemia or colon cancer cells; however, moderate activity was noted in breast and squamous cell carcinoma lines .

    Q & A

    Q. How can researchers optimize separation techniques for isolating 4-Methylsulfonyl-2,2',5,5'-tetrachlorobiphenyl from complex mixtures?

    • Methodological Answer : Use multidimensional chromatography (e.g., LC-GC) with phenyl-modified stationary phases. Optimize gradients using Design of Experiments (DoE) software. Validate with certified reference materials (CRMs) where available .

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
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    4-Methylsulfonyl-2,2',5,5'-tetrachlorobiphenyl
    Reactant of Route 2
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    4-Methylsulfonyl-2,2',5,5'-tetrachlorobiphenyl

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